Imidazo[1,2-A]pyridin-5-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-A]pyridin-5-ylmethanamine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-A]pyridin-5-ylmethanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with aldehydes, followed by cyclization to form the imidazo[1,2-A]pyridine core . Another approach involves the use of molecular iodine as a catalyst in the presence of sodium acetate to achieve oxidative annulation .
Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions and the use of continuous flow reactors to optimize yield and efficiency. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Imidazo[1,2-A]pyridin-5-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyridin-5-ylmethanol, while substitution reactions can introduce various functional groups at the methanamine position .
Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-A]pyridin-5-ylmethanamine has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly for its activity against various biological targets.
Industry: The compound is used in the synthesis of materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of imidazo[1,2-A]pyridin-5-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. For example, it may inhibit acetylcholinesterase by binding to its active site, thereby affecting neurotransmission . The exact pathways and targets depend on the specific derivatives and their applications .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-A]pyridine: Shares a similar core structure but lacks the methanamine group.
Imidazo[1,5-A]pyridine: Another fused bicyclic compound with different ring fusion positions.
Imidazo[1,2-A]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring
Uniqueness: Imidazo[1,2-A]pyridin-5-ylmethanamine is unique due to the presence of the methanamine group, which allows for further functionalization and derivatization. This makes it a valuable scaffold for the development of new bioactive molecules and materials with specific properties .
Eigenschaften
Molekularformel |
C8H9N3 |
---|---|
Molekulargewicht |
147.18 g/mol |
IUPAC-Name |
imidazo[1,2-a]pyridin-5-ylmethanamine |
InChI |
InChI=1S/C8H9N3/c9-6-7-2-1-3-8-10-4-5-11(7)8/h1-5H,6,9H2 |
InChI-Schlüssel |
UZQKOHKNWONJDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CN2C(=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.